molecular formula C12H8ClN7O3 B5529501 1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine

Cat. No.: B5529501
M. Wt: 333.69 g/mol
InChI Key: PQUWDDSPFFDYDJ-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chloro-4-nitrophenyl group: This step often involves a nucleophilic substitution reaction where a chloro group is introduced to the furan ring.

    Formation of the tetrazole ring: This can be done through a [3+2] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biology: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[5-(4-nitrophenyl)furan-2-yl]ethanone
  • (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine is unique due to its combination of a furan ring with a tetrazole ring and the presence of both chloro and nitro substituents. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN7O3/c13-10-5-7(20(21)22)1-3-9(10)11-4-2-8(23-11)6-15-19-12(14)16-17-18-19/h1-6H,(H2,14,16,18)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUWDDSPFFDYDJ-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NN3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N/N3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.